Z-Lys-SBzl HCl

Übersicht

Beschreibung

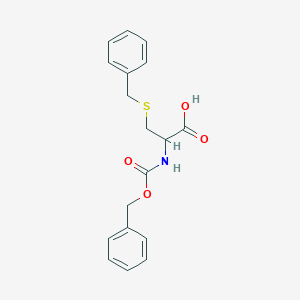

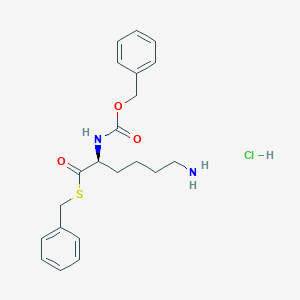

Z-L-Lys-SBzl hydrochloride is the hydrochloride salt of thiobenzyl benzyloxycarbonyl-L-lysinate. It is a substrate for a sensitive colorimetric assay for trypsin-like enzymes. It contains a thiobenzyl benzyloxycarbonyl-L-lysinate(1+).

Wissenschaftliche Forschungsanwendungen

Photometrisches Assay-Substrat

Z-Lys-SBzl HCl wird als Thioestersubstrat in photometrischen Assays verwendet. Diese Anwendung beinhaltet die Messung der Aktivität von Enzymen, die dieses Substrat spalten können, was zu einer Änderung der Absorption führt, die quantitativ gemessen werden kann .

Mastzellen-Protease-Enzymaktivität

Diese Verbindung dient als Substrat zur Bestimmung der Enzymaktivität von Mastzellen-Proteasen. Mastzellen-Proteasen sind wichtig für verschiedene physiologische und pathologische Prozesse, und die Verwendung von this compound ermöglicht es Forschern, die Aktivität dieser Enzyme zu untersuchen .

Kolorimetrischer Assay für Trypsin-ähnliche Enzyme

this compound wird als Substrat für einen empfindlichen kolorimetrischen Assay für Trypsin-ähnliche Enzyme verwendet, wie z. B. Kallikreine, Thrombin, Plasmin, Trypsin und Enteropeptidase. Diese Anwendung ist bedeutend für die Untersuchung der Rolle dieser Enzyme in verschiedenen biologischen Prozessen .

Wirkmechanismus

Target of Action

Z-Lys-SBzl HCl, also known as Z-L-Lys-SBzl hydrochloride, is primarily used to identify and characterize specific protease/esterase/granzyme activities associated with lymphocyte cytoplasmic granules . These enzymes play a crucial role in the immune response, particularly in cell-mediated immunity.

Mode of Action

This compound acts as a substrate for these enzymes. It is specifically designed to interact with the active sites of these enzymes, allowing them to cleave the compound at specific points. This interaction results in the release of a chromophore, which can be detected and measured, providing a quantitative readout of enzyme activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the proteolytic pathway associated with lymphocyte cytoplasmic granules. These granules contain a variety of enzymes, including proteases, esterases, and granzymes, which are involved in the degradation of proteins and peptides. The action of this compound allows for the measurement and characterization of these enzymatic activities .

Result of Action

The cleavage of this compound by target enzymes results in the release of a chromophore. This can be detected and quantified, providing a measure of the enzymatic activity present in the sample. This allows researchers to identify and characterize the enzymes present in lymphocyte cytoplasmic granules .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect enzyme activity and thus the rate of this compound cleavage. Additionally, the presence of other molecules, such as enzyme inhibitors or activators, can also influence the reaction .

Eigenschaften

IUPAC Name |

S-benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanethioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S.ClH/c22-14-8-7-13-19(20(24)27-16-18-11-5-2-6-12-18)23-21(25)26-15-17-9-3-1-4-10-17;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDSXGXPDJRQAV-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)SCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)SCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20990136 | |

| Record name | S-Benzyl 6-amino-2-{[(benzyloxy)(hydroxy)methylidene]amino}hexanethioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69861-89-8 | |

| Record name | Hexanethioic acid, 6-amino-2-(((phenylmethoxy)carbonyl)amino)-, S-(phenylmethyl) ester, monohydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069861898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Benzyl 6-amino-2-{[(benzyloxy)(hydroxy)methylidene]amino}hexanethioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

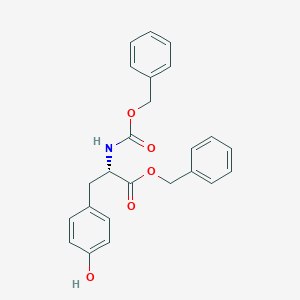

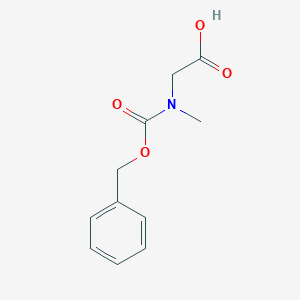

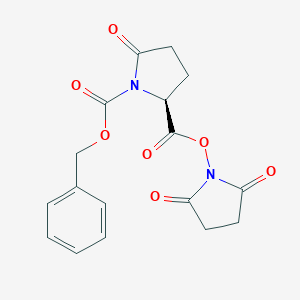

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

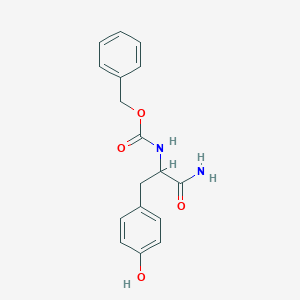

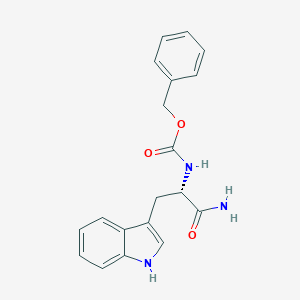

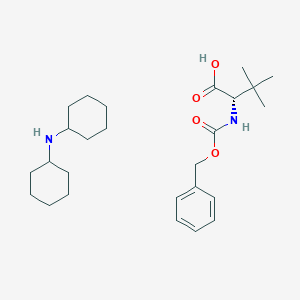

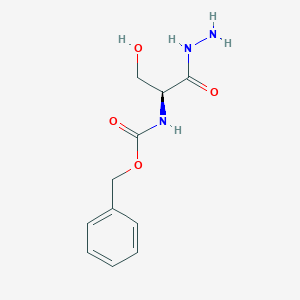

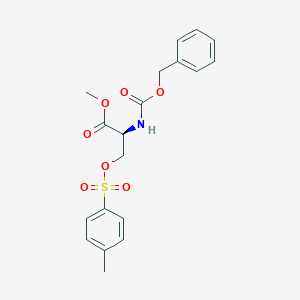

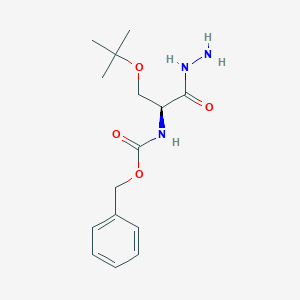

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.